molecular formula C11H16BNO4 B055245 (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid CAS No. 115377-94-1

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid

Cat. No. B055245
CAS RN: 115377-94-1
M. Wt: 237.06 g/mol
InChI Key: RMEIKYSECODAHJ-UHFFFAOYSA-N
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Description

“(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H16BNO4 . It is used as a building block in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” and similar boronic acids has been a subject of research in recent years . The general approaches to the synthesis of protected aminoboronic acids have been well-studied, but practical challenges remain in the isolation and purification of free aminoboronic acids .


Molecular Structure Analysis

The molecular structure of “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and an amino group that is protected by a tert-butoxycarbonyl (BOC) group . The InChI code for this compound is 1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) .


Chemical Reactions Analysis

Boronic acids, including “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid”, are known to participate in various chemical reactions. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction . More research is needed to fully understand the range of reactions that this specific compound can participate in.


Physical And Chemical Properties Analysis

“(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” is a solid compound . It has a molecular weight of 237.06 g/mol . The compound should be stored in an inert atmosphere and in a freezer, under -20°C .

Scientific Research Applications

Sensing Applications

Boronic acids, including (2-BOC-AMINOPHENYL)BORONIC ACID, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules for detection or tracking .

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . They have been used for electrophoresis of glycated molecules .

Therapeutics Development

Boronic acids are used in the development of therapeutics . Their interaction with diols allows them to be used in the development of drugs and other therapeutic agents .

Separation Technologies

Boronic acids are also used in separation technologies . Their unique properties allow them to be used in the separation of different molecules .

Biosensors

Boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . This has led to the development of biosensors with boronic acid-based materials as the recognition elements and signal labels .

Synthesis of Quinolines

2-Aminobenzeneboronic acid derivative, a derivative of (2-BOC-AMINOPHENYL)BORONIC ACID, is used in the synthesis of quinolines by reacting with alpha, beta unsaturated ketones .

Preparation of Boronate Ligands for Glucose-Selective Holographic Sensors

Its hydrochloride derivative is used in the preparation of designed boronate ligands for glucose-selective holographic sensors .

Safety And Hazards

“(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Boronic acids, including “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid”, have shown promise in various fields of research. Their unique chemical properties make them useful in the synthesis of a wide range of organic compounds . Future research will likely continue to explore the potential applications of these compounds in medicinal chemistry and other fields .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEIKYSECODAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378291
Record name {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid

CAS RN

115377-94-1
Record name 1,1-Dimethylethyl N-(2-boronophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115377-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-BOC-aminophenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cooled (-78° C.) solution of N-BOC aniline (5 g1 25.87 mmol) in THF (111.1 mL) was added tert-butyl lithium (38.9 mL, 66.7 mmol) and the mixture was stirred under an argon atmosphere for E5 min. It was then allowed to warm up to -20° C. and stirred at that temperature for 2 h. Trimethylborate was added (11.94 mL, 105.6 mmol) and the mixture was stirred until it warmed up to room temperature. Then, it was cooled to 0° C. and aqueous 10% HCl was added to pH=6.5. The layers were separated and the aqueous phase was extracted with CH2Cl2. The combined organic extracts were washed with brine, dried and concentrated to a crude product, which was washed with a mixture of EtOAc-hexane (5:95) to give the title compound as a yellow solid (53%).
Quantity
25.87 mmol
Type
reactant
Reaction Step One
Name
Quantity
111.1 mL
Type
solvent
Reaction Step One
Quantity
38.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
E5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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